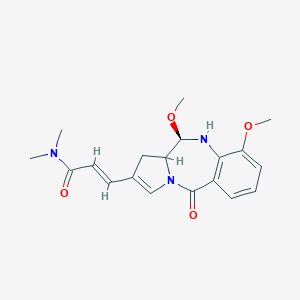

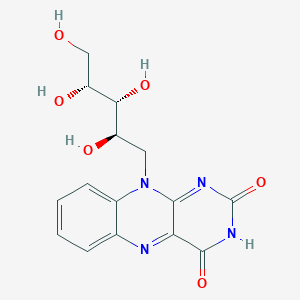

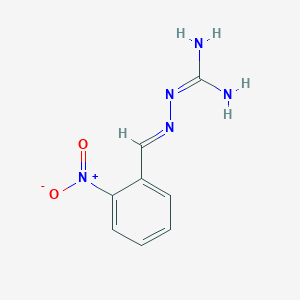

Guanidine, (o-nitrobenzylideneamino)-

説明

Guanidine is a simple molecule with great potential . It plays a crucial role in the metabolism of living organisms and is used as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . Guanidine derivatives serve as a basis for the creation of modern smart materials .

Synthesis Analysis

Guanidine derivatives can be obtained through various methods. One of the general methods for obtaining guanidine derivatives involves the use of transition metal catalysis . Another method involves the guanylation reaction of amines with carbodiimides .Molecular Structure Analysis

From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine . The guanidine molecule has six π-electrons at the bonding orbitals, which determines the high molecule stability similar to those of aromatic systems .Physical And Chemical Properties Analysis

Guanidine is a colorless solid that dissolves in polar solvents. It is a strong base that is used in the production of plastics and explosives . It is found in urine predominantly in patients experiencing renal failure .科学的研究の応用

Environmental Science : Nanoporous silica (SBA-15) functionalized with 2-(2-nitrobenzylideneamino) guanidine compound has been used for the separation and preconcentration of lanthanide ions in environmental samples. This application is crucial in environmental monitoring and analysis (Kavosi, Faridbod, & Ganjali, 2015).

Veterinary Medicine : The derivative, i, 3-Bis (p-chlorobenzylideneamino) guanidine, known as khimkoktsid, is used in veterinary science for treating protozoal diseases in animals, which can lead to significant economic losses (Zaionts et al., 1982).

Chemical Synthesis : Enantiopure guanidines are utilized as catalysts in Henry reactions of N, N-dibenzyl α-amino aldehydes with nitromethane, demonstrating their significance in chemical synthesis (Ma, Pan, & Han, 2002).

Medical Research : Guanidine-type compounds, including those containing o-nitrobenzylideneamino, have shown therapeutic potential in cancer and virology. Some of these compounds have reached clinical status, like the potassium channel opener pinacidil and the histamine H2-receptor antagonists (Oliver, Dormehl, Wikberg, & Dambrova, 2004).

Pharmacology : Guanidine derivatives are being explored as potential neuroblastoma imaging agents, due to their high affinity for the neuronal norepinephrine transporter, which is expressed in almost all neuroblastoma cells (Hadrich, Berthold, Steckhan, & Bönisch, 1999).

Cancer Research : Novel guanidine derivatives have shown potential as anticancer agents, with remarkable activity against various human tumor cell lines (Brzozowski, Sa̧czewski, & Sławiński, 2007).

Toxicology : Research on guanidine nitrate, an intermediate in the synthesis of nitroguanidine used in military propellants, has provided insights into its acute oral toxicity in mice (Mullen, Morgan, Lewis, Wheeler, & Korte, 1988).

Therapeutic Applications : Guanidine compounds are important in the treatment of a wide spectrum of diseases due to their diverse pharmacological properties and are used in developing drugs for the central nervous system, anti-inflammatory agents, and anti-diabetic and chemotherapeutic agents (Sa̧czewski & Balewski, 2009).

作用機序

Safety and Hazards

将来の方向性

Guanidine natural products isolated from microorganisms, marine invertebrates, and terrestrial plants, represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derived, are the subject of ongoing research . The discovery of new metabolites, total synthesis of natural guanidine compounds, biological activity and mechanism-of-action, biosynthesis, and ecological functions are among the topics being explored .

特性

IUPAC Name |

2-[(E)-(2-nitrophenyl)methylideneamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c9-8(10)12-11-5-6-3-1-2-4-7(6)13(14)15/h1-5H,(H4,9,10,12)/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOHXVBRQIYRIJ-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C(N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C(N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879432 | |

| Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(2-NITROPHENYL)METH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Nitrophenyl)methylideneamino]guanidine | |

CAS RN |

102632-31-5 | |

| Record name | Guanidine, (o-nitrobenzylideneamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102632315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(2-NITROPHENYL)METH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)